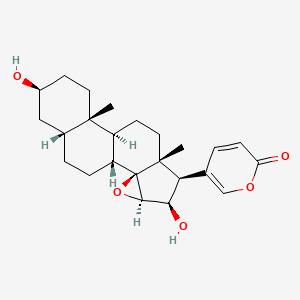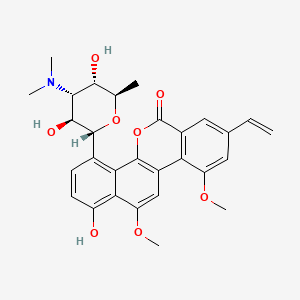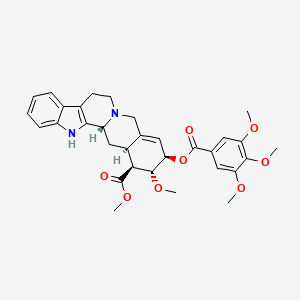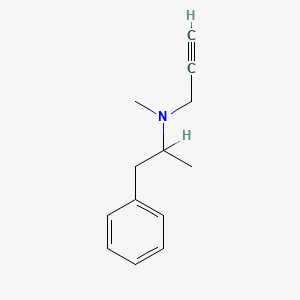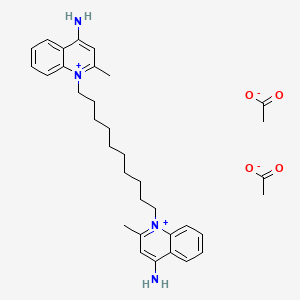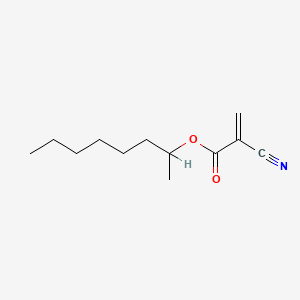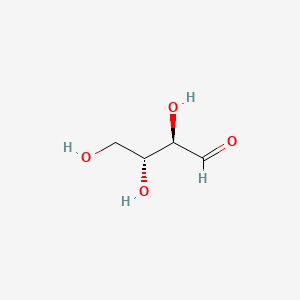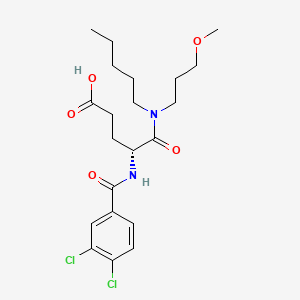
Dexloxiglumide
Overview
Description
Dexloxiglumide is a drug that acts as a cholecystokinin antagonist, specifically selective for the cholecystokinin A subtype. It inhibits gastrointestinal motility and reduces gastric secretions. This compound is being investigated as a potential treatment for various gastrointestinal problems, including irritable bowel syndrome, dyspepsia, constipation, and pancreatitis .
Mechanism of Action
Target of Action
Dexloxiglumide is a selective antagonist for the cholecystokinin type A (CCKA) receptor . This receptor plays a crucial role in the gastrointestinal system, influencing various processes such as gastric emptying and intestinal motility .
Mode of Action
As a CCKA antagonist, this compound interacts with the CCKA receptors in the gastrointestinal system. It works by blocking the action of cholecystokinin , a hormone that affects gastric emptying and intestinal motility . This interaction results in an increase in gastric emptying and intestinal motility, as well as a modulation of intestinal sensitivity to distension .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the cholecystokinin type A (CCKA) receptor . By antagonizing this receptor, this compound can influence the processes of gastric emptying and intestinal motility, which are crucial for the normal functioning of the gastrointestinal system .
Pharmacokinetics
This compound is rapidly and extensively absorbed after single oral administration in humans, with an absolute bioavailability of 48% . The incomplete bioavailability is due to both incomplete absorption and hepatic first-pass effect . This compound’s pharmacokinetics are dose-independent in the dose range of 100–400mg . It is a substrate and a weak inhibitor of P-glycoprotein and multidrug resistance protein 1 . Plasma protein binding of this compound is 94-98% . Cytochrome P450 (CYP) 3A4/5 and CYP2C9 have been implicated in the metabolism of this compound .
Result of Action
The primary result of this compound’s action is an increase in gastric emptying and intestinal motility, as well as a modulation of intestinal sensitivity to distension . This can help alleviate symptoms in conditions such as irritable bowel syndrome and gastroesophageal reflux disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the absorption of this compound extends from the jejunum to the colon . Additionally, the drug’s action may be affected by the presence of other substances that interact with the same metabolic enzymes (CYP3A4/5 and CYP2C9) . .
Biochemical Analysis
Biochemical Properties
Dexloxiglumide acts as a cholecystokinin antagonist, selective for the CCKA subtype . It inhibits gastrointestinal motility and reduces gastric secretions . The drug is a substrate and a weak inhibitor of P-glycoprotein and multidrug resistance protein 1 .
Cellular Effects
This compound has been shown to increase gastric emptying and intestinal motility, as well as modulate intestinal sensitivity to distension . This modulation of gastrointestinal function is believed to be the primary cellular effect of this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a CCKA antagonist . It targets receptors in the gastrointestinal system to increase gastric emptying and intestinal motility, as well as modulate intestinal sensitivity to distension .
Temporal Effects in Laboratory Settings
This compound is rapidly and extensively absorbed after single oral administration in humans with an absolute bioavailability of 48% . Following multiple-dose administration, the accumulation is predictable, indicating time-independent pharmacokinetics .
Metabolic Pathways
Cytochrome P450 (CYP) 3A4/5 and CYP2C9 have been implicated in the metabolism of this compound to produce O-demethyl dexloxi-glumide . This metabolite is further oxidised to this compound carboxylic acid .
Transport and Distribution
This compound absorption window extends from the jejunum to the colon . The drug is a substrate and a weak inhibitor of P-glycoprotein and multidrug resistance protein 1 , which may play a role in its transport and distribution within cells and tissues.
Subcellular Localization
Given its role as a CCKA antagonist, it is likely that it interacts with CCKA receptors which are located on the cell membrane .
Preparation Methods
Dexloxiglumide can be prepared through crystallization of the crude product from a solvent. One method involves using isopropyl ether as the solvent for crystallization . This method allows for the production of this compound with specific morphological and particle-size characteristics, making it suitable for industrial-scale preparation of oral pharmaceutical forms .
Chemical Reactions Analysis
Dexloxiglumide undergoes several types of chemical reactions, including:
Oxidation: Cytochrome P450 enzymes, specifically CYP3A4/5 and CYP2C9, metabolize this compound to produce O-demethyl this compound.
Reduction: There is limited information on reduction reactions involving this compound.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation. The major products formed from these reactions are O-demethyl this compound and this compound carboxylic acid .
Scientific Research Applications
Dexloxiglumide has several scientific research applications, including:
Chemistry: It is used to study the interactions and mechanisms of cholecystokinin antagonists.
Biology: this compound is used to investigate gastrointestinal motility and gastric secretions.
Comparison with Similar Compounds
Dexloxiglumide is compared with other cholecystokinin antagonists, such as lorglumide and devazepide. While these older selective cholecystokinin A antagonists had limited success in trials and never made it into clinical use, this compound has shown moderate success and is still being investigated . The uniqueness of this compound lies in its higher potency and selective action on the cholecystokinin A receptor .
Similar compounds include:
- Lorglumide
- Devazepide
This compound’s higher potency and selective action make it a promising candidate for treating gastrointestinal disorders .
Properties
IUPAC Name |
(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQZBKQEIFTHFZ-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN(CCCOC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152604 | |
| Record name | Dexloxiglumide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CCKA antagonists target receptors in the gastrointestinal system to increase gastric emptying and intestinal motility, as well as modulate intestinal sensitivity to distension. | |
| Record name | Dexloxiglumide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04856 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
119817-90-2 | |
| Record name | Dexloxiglumide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119817-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexloxiglumide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119817902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexloxiglumide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04856 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexloxiglumide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXLOXIGLUMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69DY40RH9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


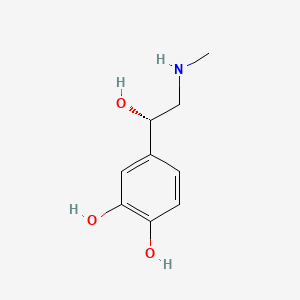


![5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride](/img/structure/B1670265.png)
